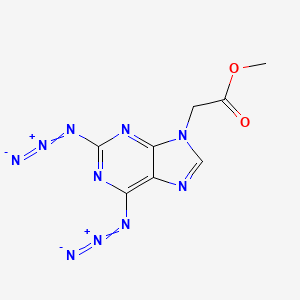
Methyl (2,6-diazido-9H-purin-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2,6-diazido-9H-purin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two azido groups attached to the purine ring, making it a unique and potentially reactive molecule. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,6-diazido-9H-purin-9-yl)acetate typically involves the introduction of azido groups into the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2,6-diazido-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2,6-diazido-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various purine derivatives and triazole-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Methyl (2,6-diazido-9H-purin-9-yl)acetate is primarily related to its ability to undergo chemical transformations. The azido groups can be converted into reactive intermediates, such as nitrenes, which can interact with biological molecules. These interactions can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (6-amino-9H-purin-9-yl)acetate: A similar purine derivative with an amino group instead of azido groups.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine derivative with different functional groups.
Uniqueness
Methyl (2,6-diazido-9H-purin-9-yl)acetate is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
189885-93-6 |
|---|---|
Molekularformel |
C8H6N10O2 |
Molekulargewicht |
274.20 g/mol |
IUPAC-Name |
methyl 2-(2,6-diazidopurin-9-yl)acetate |
InChI |
InChI=1S/C8H6N10O2/c1-20-4(19)2-18-3-11-5-6(14-16-9)12-8(15-17-10)13-7(5)18/h3H,2H2,1H3 |
InChI-Schlüssel |
VNHQLIAAJBGANI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C=NC2=C(N=C(N=C21)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
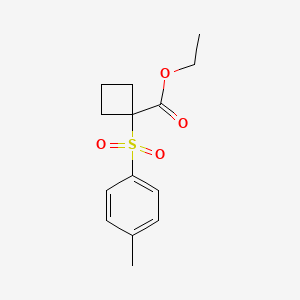
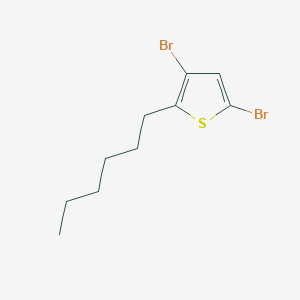
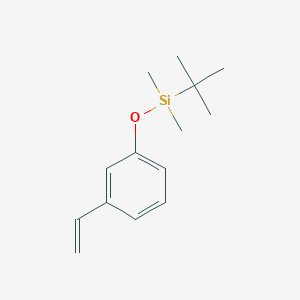
![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)

![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
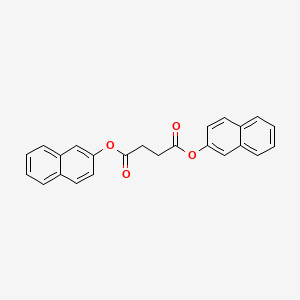
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
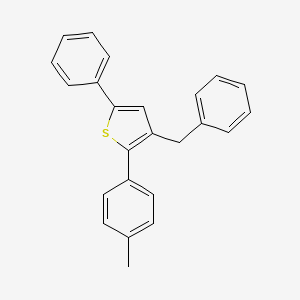
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
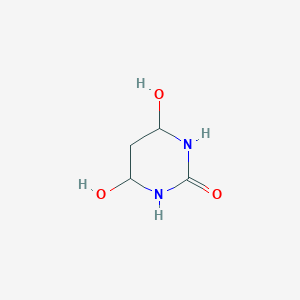

![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
